molecular formula C24H26N2O2 B12776444 6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril CAS No. 80834-76-0

6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril

Cat. No.: B12776444
CAS No.: 80834-76-0
M. Wt: 374.5 g/mol
InChI Key: RKXYUCZLLREYFR-UHFFFAOYSA-N
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Description

6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Formation of the carbostyril core: This can be synthesized through a series of condensation reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce certain functional groups, such as ketones to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril likely involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share a similar core structure and often exhibit similar biological activities.

    Tetrahydropyridine derivatives: These compounds also share structural similarities and may have comparable applications.

Uniqueness

6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

80834-76-0

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

6-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoyl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C24H26N2O2/c27-23(21-8-10-22-20(17-21)9-11-24(28)25-22)7-4-14-26-15-12-19(13-16-26)18-5-2-1-3-6-18/h1-3,5-6,8,10,12,17H,4,7,9,11,13-16H2,(H,25,28)

InChI Key

RKXYUCZLLREYFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCCN3CCC(=CC3)C4=CC=CC=C4

Origin of Product

United States

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